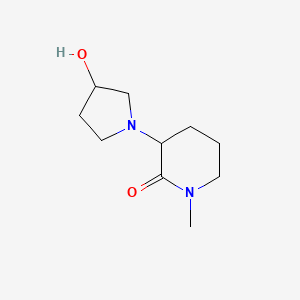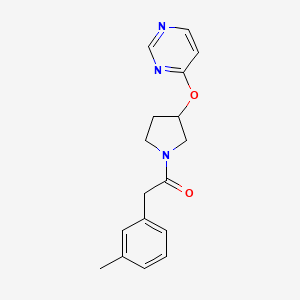
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as PTE, is a chemical compound with potential applications in scientific research. This molecule belongs to a class of compounds known as pyrrolidines and has been the focus of several studies due to its unique properties. In
Aplicaciones Científicas De Investigación
Stereospecific Synthesis
- Application in Stereospecific Synthesis : This compound is used in the stereospecific synthesis of pyrrolidines, particularly through 1,3-dipolar cycloadditions to sugar-derived enones. This synthesis method plays a crucial role in obtaining enantiomerically pure pyrrolidines, which have significant implications in medicinal chemistry (Oliveira Udry et al., 2014).
Pharmaceutical Applications
- In Drug Metabolism Studies : The compound is studied for its metabolism, excretion, and pharmacokinetics in different species, including humans. Such research is vital for understanding the drug's behavior in the body and its potential as a therapeutic agent (Sharma et al., 2012).
Catalysis and Material Science
- Catalytic Applications : It is also explored in the context of catalysis, such as in magnesium and zinc complexes used in polymerizations. These studies contribute to the field of materials science, especially in the development of new polymers (Wang et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition : Research has been conducted on related compounds for their efficacy as corrosion inhibitors. This is particularly relevant in industrial applications where material longevity and resistance to corrosion are critical (Hegazy et al., 2012).
DNA Interaction Studies
- DNA Interaction : Studies also focus on the interaction with DNA, which is crucial for understanding the compound's potential in therapeutic contexts, such as in cancer treatment or gene therapy (Kurt et al., 2020).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-3-2-4-14(9-13)10-17(21)20-8-6-15(11-20)22-16-5-7-18-12-19-16/h2-5,7,9,12,15H,6,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGCLADIRVWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

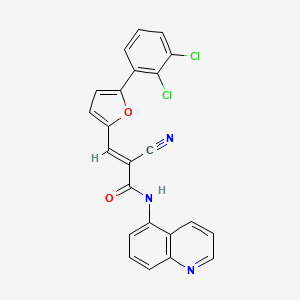
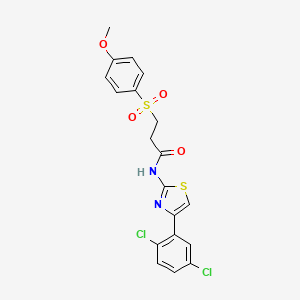
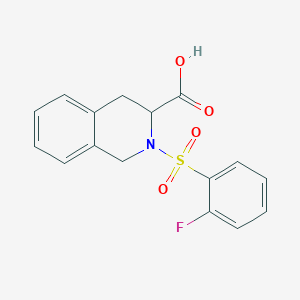
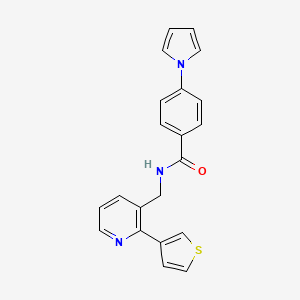
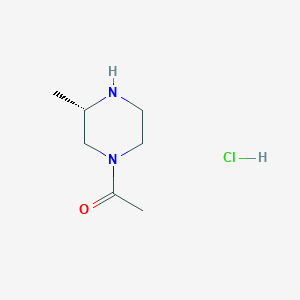
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)
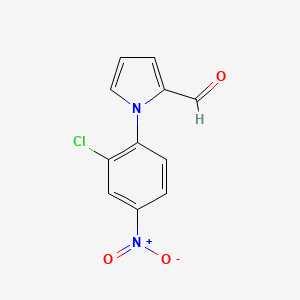
![N-(1-adamantyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2383949.png)
![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)
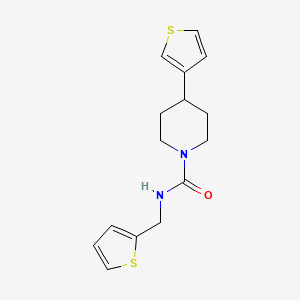
![1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B2383954.png)
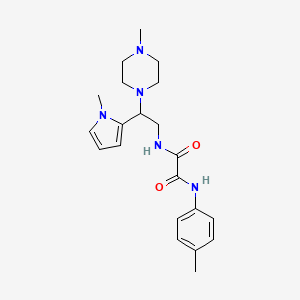
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383957.png)
